N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine
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Overview
Description
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. This compound is a derivative of D-glucosamine, which is a naturally occurring amino sugar. The isotopic labeling with carbon-13 allows for detailed tracking and analysis in various metabolic and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine typically involves the acetylation of D-glucosamine with isotopically labeled acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes at specific positions. The process involves:
Starting Material: D-glucosamine hydrochloride.
Reagents: Isotopically labeled acetic anhydride (13C2).
Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the isotopic purity and chemical integrity of the final product through rigorous analytical methods.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-acetyl-D-glucosamine-6-phosphate.
Reduction: Reduction reactions can convert it back to its parent amino sugar.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: N-acetyl-D-glucosamine-6-phosphate.
Reduction: D-glucosamine.
Substitution: Various N-acyl derivatives depending on the substituent used.
Scientific Research Applications
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is widely used in scientific research due to its stable isotopic labeling. Applications include:
Chemistry: Used in studies involving the synthesis and analysis of complex carbohydrates.
Biology: Employed in metabolic labeling experiments to track the incorporation and metabolism of glucosamine in cells.
Medicine: Utilized in research on glycosaminoglycans and their role in diseases such as osteoarthritis.
Industry: Applied in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of glycosaminoglycans. These molecules play crucial roles in cellular signaling, structural integrity, and biochemical processes. The isotopic labeling allows researchers to trace its metabolic fate and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, commonly found in nature.
N-Acetyl-D-galactosamine: A similar amino sugar with different biological roles.
D-Glucosamine: The parent compound without the acetyl group.
Uniqueness
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine is unique due to its isotopic labeling, which provides a powerful tool for detailed biochemical studies. This labeling allows for precise tracking and analysis in metabolic and structural studies, making it invaluable in research settings.
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UXHCRGDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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